

# Application Notes & Protocols: Creating Custom BIM Assemblies in Modumate

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## Compound of Interest

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These application notes provide a detailed, step-by-step guide for researchers, scientists, and drug development professionals to create custom Building Information Modeling (BIM) assemblies within the **Modumate** software platform. This document outlines the core concepts of **Modumate**'s BIM hierarchy and provides protocols for creating custom "Separator" and "Attachment" assemblies using the BIM Designer.

## Core Concepts: Modumate's BIM Hierarchy

**Modumate** employs a four-tiered hierarchical system for organizing BIM elements.<sup>[1]</sup> Understanding this structure is crucial for effectively creating and placing custom assemblies. Each level builds upon the previous one, moving from abstract massing to detailed finishes.<sup>[1]</sup>

- **Massing Graph:** The foundational layer of a **Modumate** model.<sup>[2]</sup> It is a 3D diagram representing the connections between spaces and serves as the host for Separator assemblies.<sup>[1][2]</sup> Every plane, edge, and vertex in the massing graph represents a location for a construction assembly or a detail connecting them.<sup>[1][3]</sup>
- **Separator Assemblies:** These are the primary construction assemblies that define the physical boundaries between spaces.<sup>[4]</sup> Examples include walls, floors, roofs, doors, and windows.<sup>[4]</sup> Separators are hosted onto the Massing Graph.<sup>[4][5]</sup>
- **Surface Graphs:** These are 2D diagrams drawn on the faces of Separator assemblies to define regions for different finishes or attachments.<sup>[3]</sup>

- Attachment Assemblies: This category includes BIM assemblies that are hosted on Surface Graphs, such as finishes, trim, cabinets, and Furniture, Fixtures, and Equipment (FF&E).[6]  
[7]

The creation and customization of these assemblies occur within a powerful node-based environment called the BIM Designer.[3][4]

## Experimental Protocols: Creating Custom Assemblies

The following protocols detail the methodologies for creating custom Separator and Attachment assemblies. The central concept within the BIM Designer is the "Preset," which is a savable and reusable recipe for any 3D object, from a single component to a complex assembly.[4]

This protocol describes how to create a new wall assembly by modifying an existing preset and saving it as a new entity.

### 2.1.1. Procedure:

- Navigate to the Separator Tools: From the main interface, open the "Separator Tools" palette.  
[4]
- Select the Assembly Type: Choose the appropriate tool for the assembly you wish to create (e.g., the "Wall" tool).[4]
- Choose a Base Assembly: From the list of available assembly presets, select one that is structurally similar to your desired custom assembly.
- Enter the BIM Designer: Click the "Edit" button to open the selected assembly in the BIM Designer.[4] The BIM Designer displays the assembly as a hierarchical tree of nodes.[4]
- Modify the Assembly Structure:
  - Adding Layers: To add a new layer to the wall, click the "Add Layer" button. You can then search **Modumate's** library for the desired material or component (e.g., "polyiso foam").[4]

- Swapping Components: To change a component within a layer (e.g., swapping 2x4 studs for 2x6 studs), click down through the node tree to the specific module.[4] Click the "Swap Preset" button and select the desired alternative from the library.[4]
- Branching to a New Preset: After making modifications, the parent nodes in the tree will turn blue, indicating unsaved changes.[4] The system will prompt you to either overwrite the existing preset or branch off to create a new one.
  - To create a new custom assembly, choose to "branch off." [4]
  - Rename the new layer and/or the main assembly to reflect its new composition (e.g., "2x6 Exterior Wood Stud Wall").[4]
  - Click "Add New" to save your custom assembly.[4] It will now appear in your list of available presets.
- Return to Project: Once saved, you can click "Back to Project" to exit the BIM Designer and begin using your new custom assembly.[8]

### 2.1.2. Data Presentation:

No quantitative data is available from the search results.

This protocol outlines the creation of a new finish attachment, which can then be applied to Surface Graphs in your model.

### 2.2.1. Procedure:

- Navigate to the Attachment Tools: Open the "Attachment Tools" menu from the main interface.[7]
- Select the Assembly Type: Choose the relevant tool, such as "Finishes," "Trim," or "Cabinets." [6][7]
- Initiate a New Assembly: While the specific "create from scratch" workflow is not explicitly detailed in the tutorials, the logical process within the BIM Designer involves starting with a base type and defining its properties. This would typically involve selecting a generic preset and clicking "Edit."

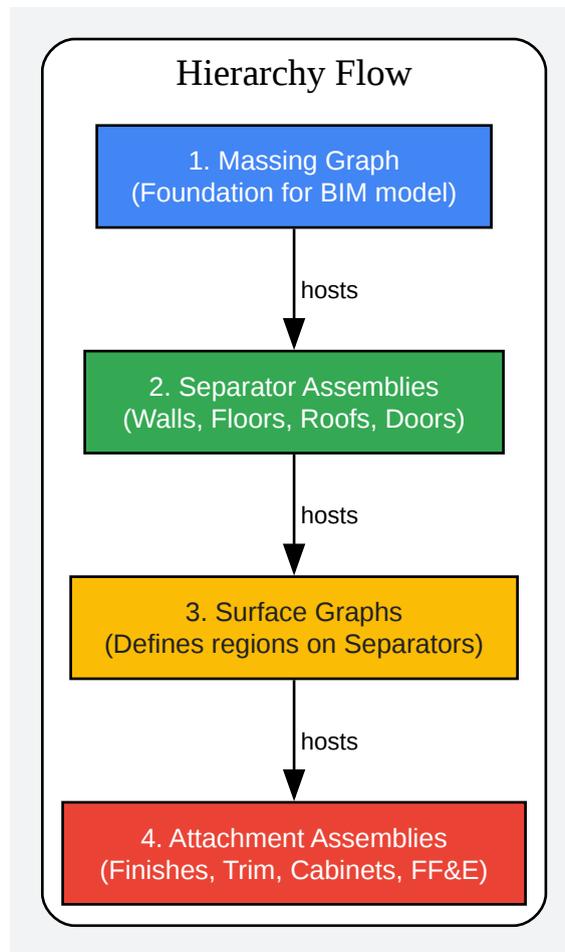
- Define Assembly Properties in BIM Designer:
  - Once in the BIM Designer, you can define the composition of the attachment. For a finish, this would involve specifying the material and its thickness.
  - The node-based interface allows you to build the "recipe" for your attachment, defining its constituent parts.[\[9\]](#)
- Save as a New Preset: As with Separators, after defining your custom attachment, you will save it as a new preset.
  - Provide a descriptive name for your new attachment (e.g., "Guest House Backsplash Finish").[\[7\]](#)
  - Save the preset to add it to your library.
- Host the Custom Attachment:
  - Return to your project.
  - Equip the newly created attachment assembly by clicking on it.[\[7\]](#)
  - Apply the attachment by clicking on the target Surface Graph within your model.[\[7\]](#)

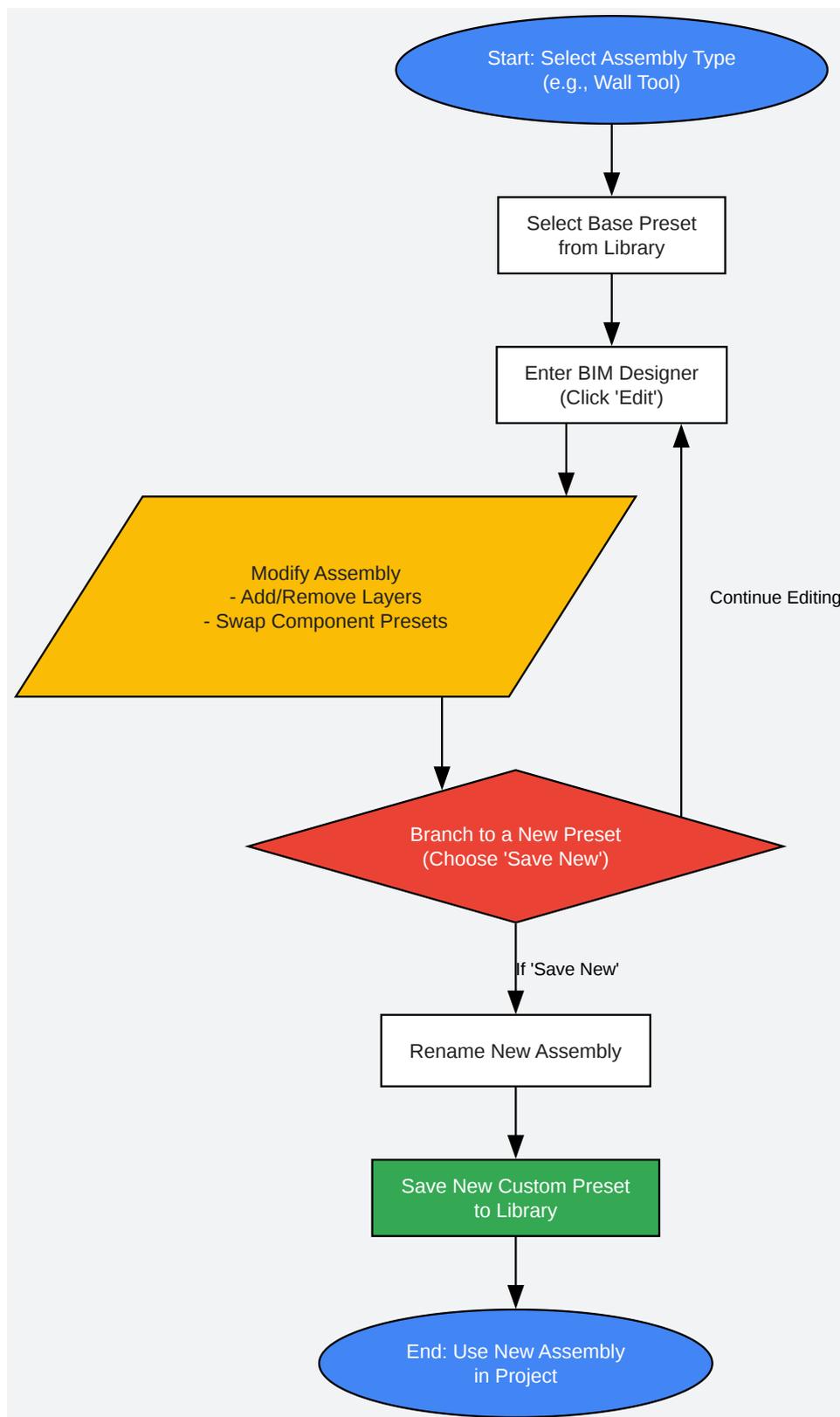
#### 2.2.2. Data Presentation:

No quantitative data is available from the search results.

## Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key workflows described in these protocols.





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